Maresin 1-d5: A Technical Guide for Researchers
Maresin 1-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated specialized pro-resolving mediator, Maresin 1-d5. It covers its chemical structure, and physicochemical properties, and delves into the biosynthesis and key signaling pathways of its non-deuterated counterpart, Maresin 1. This document also provides detailed experimental protocols for its quantification and for assessing its biological activity, serving as a valuable resource for researchers in the fields of inflammation, pharmacology, and drug development.
Chemical Structure and Properties
Maresin 1-d5 is the deuterated form of Maresin 1, a potent anti-inflammatory and pro-resolving lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous Maresin 1 in biological samples using mass spectrometry.[1][2]
The complete stereochemistry of Maresin 1 is 7(R),14(S)-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid.[1][3] Maresin 1-d5 is specifically 7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid.[1]
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d₅ acid | [1][2] |
| Synonyms | 7(R)-MaR1-d₅, 7(R)-Maresin 1-d₅ | [1][2] |
| Molecular Formula | C₂₂H₂₇D₅O₄ | [1][2] |
| Formula Weight | 365.5 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |
| Formulation | A solution in ethanol | [1][2] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.05 mg/ml | [1][2] |
| λmax | 272 nm | [1][2] |
| SMILES | O--INVALID-LINK--/C=C\C=C\C=C--INVALID-LINK--C/C=C\CCC(O)=O | [2] |
| InChI | InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2 | [1] |
| InChI Key | HLHYXXBCQOUTGK-MUCARDRFSA-N | [1] |
Biosynthesis of Maresin 1
Maresin 1 is endogenously produced by macrophages from docosahexaenoic acid (DHA) through a stereospecific enzymatic pathway.
The biosynthesis is initiated by the enzyme 12-lipoxygenase (12-LOX), which oxygenates DHA at the 14th carbon position to form the intermediate 14S-hydroperoxy-DHA (14S-HpDHA). This is followed by an epoxidation step to yield 13S,14S-epoxy-Maresin. Finally, this epoxide intermediate is hydrolyzed by an epoxide hydrolase to form the active Maresin 1.
Signaling Pathways and Mechanism of Action
Maresin 1 exerts its potent pro-resolving and anti-inflammatory effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB.
Pro-inflammatory stimuli, such as TNF-α, activate the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the release of NF-κB. Liberated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Maresin 1 can inhibit this cascade by preventing the activation of the IKK complex, thereby suppressing the inflammatory response.
Maresin 1 also signals through G-protein coupled receptors to activate phospholipase C (PLC) and phospholipase D (PLD) pathways, leading to downstream signaling events that can modulate cellular functions like phagocytosis and cytokine production.
Experimental Protocols
Quantification of Maresin 1 in Human Plasma by LC-MS/MS
This protocol describes the extraction and quantification of Maresin 1 from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Maresin 1-d5 as the internal standard.
Materials:
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Human plasma collected in EDTA tubes
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Maresin 1-d5 solution (internal standard)
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Maresin 1 analytical standard
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Centrifuge
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LC-MS/MS system
Procedure:
-
Sample Preparation:
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Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of Maresin 1-d5 internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 1 ng/mL).
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Add 1.5 mL of ice-cold methanol to precipitate proteins.
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Vortex for 30 seconds and incubate at -20°C for 60 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Maresin 1 from other lipids (e.g., 50% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Maresin 1: Q1 m/z 359.2 -> Q3 m/z 205.1
-
Maresin 1-d5: Q1 m/z 364.2 -> Q3 m/z 205.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Maresin 1 analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of Maresin 1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production in Macrophages
This protocol details an in vitro assay to evaluate the anti-inflammatory activity of Maresin 1 by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Maresin 1
-
TNF-α ELISA kit
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96-well cell culture plates
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Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Maresin 1 in cell culture medium (e.g., 1, 10, 100 nM).
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of Maresin 1 or vehicle control.
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Pre-incubate the cells with Maresin 1 for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL (or a pre-determined optimal concentration). Include a negative control group with no LPS stimulation.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Measurement of TNF-α:
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After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes to remove any cell debris.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of Maresin 1 compared to the LPS-stimulated vehicle control.
-
Plot the results to determine the dose-response relationship and the IC₅₀ value of Maresin 1.
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Conclusion
Maresin 1-d5 is an essential tool for the accurate quantification of the potent pro-resolving mediator Maresin 1. Understanding the chemical properties of Maresin 1-d5, along with the biosynthesis and complex signaling pathways of its non-deuterated form, is crucial for advancing research into the resolution of inflammation and the development of novel therapeutics. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate the roles of Maresin 1 in health and disease.
References
- 1. Maresin-1 Prevents Liver Fibrosis by Targeting Nrf2 and NF-κB, Reducing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
